molecular formula C11H12N2O3 B3244953 Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1644071-15-7

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3244953
CAS No.: 1644071-15-7
M. Wt: 220.22 g/mol
InChI Key: RHENNWIWLFFRTJ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its primary research value lies in its role as a versatile synthetic intermediate for the creation of more complex, bioactive molecules. This compound is a core structure used to synthesize potent imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated exceptional activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . Research has shown that derivatives of this scaffold can exhibit nanomolar potency against drug-sensitive strains, with some analogs also showing remarkable effectiveness against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) clinical strains, in some cases surpassing the potency of clinical candidate drugs . The specific substitution pattern on the core, such as the methoxy group at the 7-position, is a key focus area in Structure-Activity Relationship (SAR) studies aimed at optimizing antibacterial potency and fine-tuning pharmacokinetic properties . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with applications explored beyond antibacterials, including as a corrosion inhibitor for mild steel in industrial applications . This compound is supplied for research and further manufacturing purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-12-10-6-8(15-2)4-5-13(9)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHENNWIWLFFRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at ambient temperature, resulting in the formation of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. Catalysts like palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyridine scaffold is highly modifiable, with substituents at positions 2, 5, 6, 7, and 8 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate 7-OCH₃, 3-COOEt C₁₁H₁₂N₂O₃ 220.23 Hypothesized improved solubility and electronic effects for drug design. Extrapolated
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃, 3-COOEt C₁₁H₁₂N₂O₂ 204.23 Melt. point: 69°C; used as a precursor for hydrazide derivatives .
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-Br, 3-COOEt C₁₀H₉BrN₂O₂ 269.10 Bromine enhances reactivity for cross-coupling reactions .
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-Ph, 3-COOEt C₁₆H₁₃ClN₂O₂ 300.74 Marketed as a chemical intermediate; safety data available .
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) 6-aryl, 3-COOEt C₂₁H₁₈N₄O₄S 422.46 PI3K inhibitor; anti-fibrotic activity in liver disease .
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 5-CH₂Cl, 3-COOEt C₁₀H₁₁ClN₂O₂ 226.66 Regioselective chlorination product; used in further derivatization .

Biological Activity

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

Overview of the Compound

This compound features a fused bicyclic structure that combines an imidazole ring and a pyridine ring. Its unique structural properties make it a valuable scaffold for drug discovery and development, particularly in the fields of oncology and infectious diseases.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in therapeutic contexts.

Cellular Effects

This compound has demonstrated effects on cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can modulate the activity of transcription factors, leading to alterations in the expression of genes involved in cell proliferation, apoptosis, and stress responses. These cellular effects position the compound as a candidate for further investigation in cancer therapy and other diseases characterized by dysregulated cell growth.

The molecular mechanism by which this compound exerts its biological activity involves binding to specific biomolecules such as DNA and proteins. This binding can lead to conformational changes that affect their function. For example, it may inhibit certain metabolic enzymes or alter signal transduction processes critical for cellular homeostasis .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)8.4
A549 (lung cancer)15.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for antimicrobial effects. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight its potential as a lead compound for developing new antibiotics.

Study on Anticancer Activity

A recent study explored the effects of this compound on human lung cancer cells (A549). The researchers found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. The study concluded that this compound could be a promising candidate for lung cancer therapeutics due to its ability to induce programmed cell death in cancer cells .

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results demonstrated that modifications to the side chains significantly influenced antibacterial potency, suggesting that structure-activity relationships should be further investigated to optimize efficacy against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

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